molecular formula C11H13NO4 B8714990 ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate

ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate

Cat. No.: B8714990
M. Wt: 223.22 g/mol
InChI Key: RBJSJGMEPLUKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate is an organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of an ethyl ester group attached to an amino-substituted benzodioxole ring. Benzodioxole derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate typically involves the reaction of 1,3-benzodioxole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate can be compared with other benzodioxole derivatives such as:

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Known for their anticancer activity.

    Benzodioxole derivatives as COX inhibitors: Studied for their anti-inflammatory properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its ethyl ester group and amino substitution confer distinct chemical reactivity and biological properties compared to other benzodioxole derivatives .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-ylamino)acetate

InChI

InChI=1S/C11H13NO4/c1-2-14-11(13)6-12-8-3-4-9-10(5-8)16-7-15-9/h3-5,12H,2,6-7H2,1H3

InChI Key

RBJSJGMEPLUKQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Benzo[1,3]dioxol-5-ylamine (1.2 eq.) and potassium carbonate (2.2 eq.) in DMF at 0° C. was added ethyl bromo acetate and stirred at room temperature for overnight. Reaction was then quenched with water and extracted with ethyl acetate, dried over sodium sulphate and concentrated under reduced pressure to afford crude product, which, on purification by column chromatography afforded the (Benzo[1,3]dioxol-5-ylamino)-acetic acid ethyl ester.
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